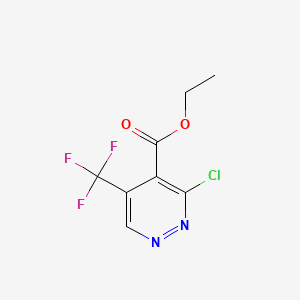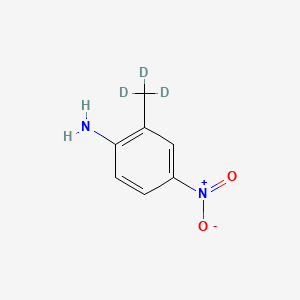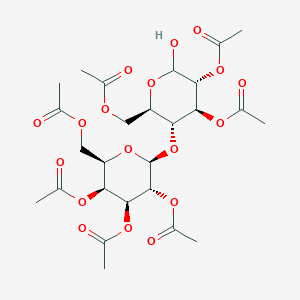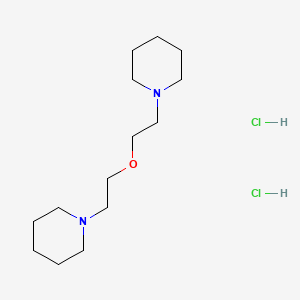
Bis-(2-piperidinoethyl)ether Dihydrochloride (BPEE Dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-piperidinoethyl)ether Dihydrochloride typically involves the reaction of piperidine with ethylene oxide to form 2-(2-piperidinoethyl)ether. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for Bis-(2-piperidinoethyl)ether Dihydrochloride are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(2-piperidinoethyl)ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of Bis-(2-piperidinoethyl)ether.
Reduction: The base form of Bis-(2-piperidinoethyl)ether.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Bis-(2-piperidinoethyl)ether Dihydrochloride has several scientific research applications:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-(2-piperidinoethyl)amine: Similar structure but with an amine group instead of an ether linkage.
Bis-(2-piperidinoethyl)methylamine: Contains a methyl group in addition to the piperidinoethyl groups.
Uniqueness
Bis-(2-piperidinoethyl)ether Dihydrochloride is unique due to its ether linkage, which imparts different chemical properties compared to its amine analogs.
Propriétés
Numéro CAS |
104032-34-0 |
|---|---|
Formule moléculaire |
C14H30Cl2N2O |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
1-[2-(2-piperidin-1-ylethoxy)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-14H2;2*1H |
Clé InChI |
WSGXOAYUQNXYBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOCCN2CCCCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


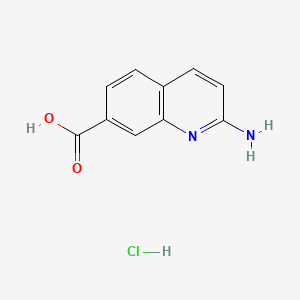

![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
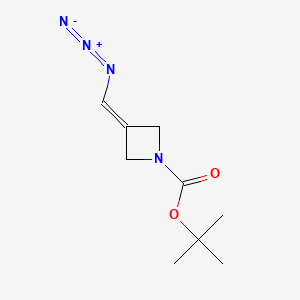
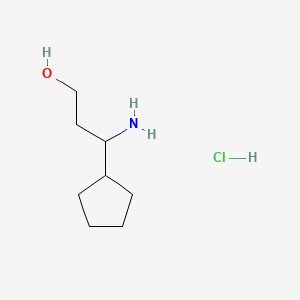
![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
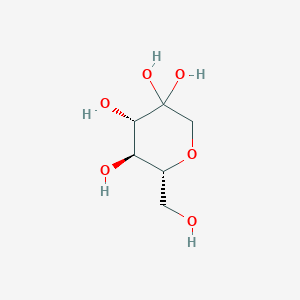
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)



